molecular formula C11H14BrN3O3 B4051533 N-[3-(4-bromo-2-nitroanilino)propyl]acetamide

N-[3-(4-bromo-2-nitroanilino)propyl]acetamide

Cat. No.: B4051533
M. Wt: 316.15 g/mol
InChI Key: NUSFUPUZOLDRIC-UHFFFAOYSA-N
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Description

N-[3-(4-bromo-2-nitroanilino)propyl]acetamide is an organic compound that features a bromine and nitro group attached to an aniline ring, which is further connected to a propyl chain and an acetamide group

Scientific Research Applications

N-[3-(4-bromo-2-nitroanilino)propyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromo-2-nitroanilino)propyl]acetamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group, forming 4-bromo-2-nitroaniline.

    Alkylation: The nitroaniline derivative is then alkylated with 3-bromopropylamine to form N-[3-(4-bromo-2-nitroanilino)propyl]amine.

    Acetylation: Finally, the amine group is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromo-2-nitroanilino)propyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and acetic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

    Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the acetamide group.

Major Products Formed

    Reduction: 4-bromo-2-aminoaniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

    Hydrolysis: 4-bromo-2-nitroaniline and acetic acid.

Mechanism of Action

The mechanism of action of N-[3-(4-bromo-2-nitroanilino)propyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in various binding interactions, while the propyl and acetamide groups can influence the compound’s overall bioavailability and stability. Specific pathways and targets depend on the context of its application, such as inhibiting bacterial enzymes in antimicrobial studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-nitroaniline
  • N-(4-bromo-2-nitrophenyl)acetamide
  • 4-bromoacetanilide

Uniqueness

N-[3-(4-bromo-2-nitroanilino)propyl]acetamide is unique due to the presence of both a propyl chain and an acetamide group, which can enhance its solubility and reactivity compared to simpler analogs like 4-bromo-2-nitroaniline. This structural complexity allows for more diverse applications and interactions in various scientific fields.

Properties

IUPAC Name

N-[3-(4-bromo-2-nitroanilino)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O3/c1-8(16)13-5-2-6-14-10-4-3-9(12)7-11(10)15(17)18/h3-4,7,14H,2,5-6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSFUPUZOLDRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCNC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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